molecular formula C14H9BrClFO2 B2546268 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 309936-81-0

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B2546268
CAS No.: 309936-81-0
M. Wt: 343.58
InChI Key: QQKRWRWITXVNQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.

    Reduction: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKRWRWITXVNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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